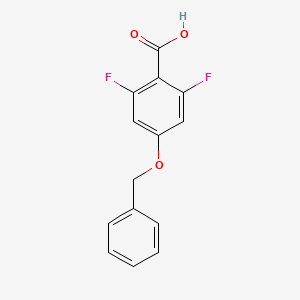

4-Benzyloxy-2,6-difluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Benzyloxy-2,6-difluorobenzoic acid is an organic compound with the molecular formula C14H10F2O3 It is characterized by the presence of a benzyloxy group and two fluorine atoms attached to a benzoic acid core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-2,6-difluorobenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.

Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting 2,6-difluorobenzoic acid with benzyl alcohol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

Purification: The product is then purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Benzyloxy-2,6-difluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

Substitution: Products with different substituents replacing the fluorine atoms.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Esterification: Esters of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Benzyloxy-2,6-difluorobenzoic acid has been investigated for its potential as a selective retinoid receptor agonist. Retinoid X receptors (RXR) play a critical role in regulating gene expression related to cell growth and differentiation. The compound has shown promise in the development of RXR-specific drugs that may offer therapeutic benefits in cancer treatment without the side effects associated with non-selective retinoid therapies.

Case Study: RXR Agonists

- A study demonstrated that compounds modeled after this compound exhibited selective activation of RXR, leading to apoptosis in cancer cells while minimizing adverse effects on normal cells. This selectivity is crucial for developing safer cancer therapies .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the creation of new derivatives with enhanced biological activity.

Synthesis Example:

- Researchers synthesized 3,4,5-tris(benzyloxy)-2,6-difluorobenzoic acid using this compound as a precursor. This derivative was evaluated for its pharmacokinetic properties and showed improved stability and bioavailability compared to its parent compound .

Biological Evaluation

In addition to its applications in drug development, this compound has been studied for its biological effects. It has been evaluated for potential anti-inflammatory and antioxidant properties.

Biological Activity Assessment:

- In vitro studies indicated that the compound could inhibit certain inflammatory pathways, suggesting its potential use as an anti-inflammatory agent .

The ongoing research into this compound suggests that it may play a significant role in developing new therapeutic agents targeting various diseases. Its unique chemical structure allows for further exploration into its derivatives and their pharmacological properties.

Mécanisme D'action

The mechanism of action of 4-Benzyloxy-2,6-difluorobenzoic acid involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atoms can influence the electronic properties of the molecule. These interactions can affect enzyme activity, receptor binding, and other biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Difluorobenzoic acid: Lacks the benzyloxy group, making it less versatile in certain reactions.

4-Benzyloxy-2,3-difluorobenzoic acid: Similar structure but with fluorine atoms in different positions, leading to different reactivity and properties.

Uniqueness

4-Benzyloxy-2,6-difluorobenzoic acid is unique due to the specific positioning of the benzyloxy and fluorine groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Activité Biologique

4-Benzyloxy-2,6-difluorobenzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a benzyloxy group and two fluorine atoms at the 2 and 6 positions of the benzene ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H10F2O3

- Molecular Weight : 270.23 g/mol

- CAS Number : 11448441

The structural formula can be represented as follows:

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase) enzymes, which are crucial in signaling pathways related to cell proliferation and cancer progression .

- Anti-inflammatory Properties : The compound has been implicated in reducing inflammation by modulating various signaling pathways, including the NF-κB pathway, which is often activated in inflammatory responses .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects by inhibiting DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is involved in neuroinflammatory processes .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various contexts:

- Cancer Treatment : Due to its potential MEK inhibitory activity, this compound may be useful in treating cancers where the Ras-MAPK pathway is dysregulated. In vitro studies have shown that similar compounds can reverse the transformed phenotype of cancer cells .

- Psoriasis and Restenosis : The anti-proliferative properties suggest potential applications in treating psoriasis and preventing restenosis after vascular interventions .

- Neurodegenerative Diseases : The inhibition of DYRK1A points to possible applications in treating diseases characterized by neuroinflammation, such as Parkinson's disease .

Case Study 1: MEK Inhibition in Cancer Cells

In a study examining the effects of MEK inhibitors on various cancer cell lines, compounds structurally related to this compound were shown to significantly reduce cell viability and proliferation. The study highlighted dose-dependent responses with IC50 values ranging from 10 to 30 µM in different cell lines.

Case Study 2: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties of fluorinated benzoic acids demonstrated that treatment with these compounds reduced the levels of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests a potential therapeutic role in managing inflammatory conditions.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2,6-difluoro-4-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMDJHHWRKCELX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.